dBRD9 (dihydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

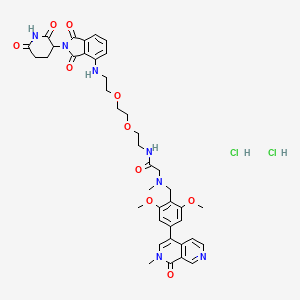

dBRD9 (dihydrochloride) is a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). It is a heterobifunctional molecule that belongs to the class of PROTACs (Proteolysis Targeting Chimeras). dBRD9 (dihydrochloride) is composed of a BRD9 inhibitor conjugated to a cereblon E3 ligase ligand, which facilitates the targeted degradation of BRD9. This compound has shown significant potential in the field of cancer research due to its ability to selectively degrade BRD9, thereby inhibiting the proliferation of cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dBRD9 (dihydrochloride) involves the conjugation of a BRD9 inhibitor with a cereblon E3 ligase ligand. The synthetic route typically includes the following steps:

Synthesis of the BRD9 inhibitor: This involves the preparation of a molecule that can selectively bind to the bromodomain of BRD9.

Synthesis of the cereblon E3 ligase ligand: This involves the preparation of a molecule that can bind to the cereblon E3 ligase.

Conjugation: The BRD9 inhibitor and the cereblon E3 ligase ligand are conjugated through a linker to form the final PROTAC molecule.

Industrial Production Methods

The industrial production of dBRD9 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

dBRD9 (dihydrochloride) primarily undergoes degradation reactions facilitated by the PROTAC mechanism. This involves the recruitment of the target protein (BRD9) to the E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Common Reagents and Conditions

Reagents: BRD9 inhibitor, cereblon E3 ligase ligand, linker molecules.

Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups involved.

Major Products

The major product of the degradation reaction is the ubiquitinated BRD9, which is subsequently degraded by the proteasome. This results in the reduction of BRD9 levels in the cell, leading to the inhibition of BRD9-mediated cellular processes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Cancer Therapeutics

- Synovial Sarcoma : Research indicates that targeting BRD9 with dBRD9 significantly impedes the viability of synovial sarcoma cells. The compound disrupts the oncogenic gene expression driven by the SS18-SSX fusion protein, demonstrating its potential as a novel therapeutic target in this cancer type .

- Multiple Myeloma : In multiple myeloma models, dBRD9 treatment resulted in downregulation of ribosome biogenesis genes and decreased MYC expression, ultimately inhibiting cell growth both in vitro and in vivo. High BRD9 expression correlates with poor patient prognosis, underscoring the clinical relevance of targeting this protein .

- Gene Regulation Studies

-

Mechanistic Studies in Cellular Models

- The compound has been employed in various cellular assays to study its effects on chromatin dynamics and transcriptional regulation. For instance, it was shown that dBRD9 treatment leads to a marked reduction in BRD9 levels without affecting other proteins significantly, allowing for focused studies on BRD9's specific roles in cellular processes .

Case Study 1: Targeting Synovial Sarcoma

A study demonstrated that dBRD9 effectively reduced synovial sarcoma cell viability by targeting BRD9's role in maintaining oncogenic gene expression. Functional genomics approaches confirmed that BRD9 is essential for the survival of these cancer cells, making it a promising target for therapeutic intervention .

Case Study 2: Multiple Myeloma Implications

In multiple myeloma research, dBRD9 was shown to disrupt ribosome biogenesis pathways by degrading BRD9. This led to decreased expression of critical genes associated with tumor growth and survival, highlighting the potential of dBRD9 as a therapeutic agent in treating this malignancy .

Data Tables

Mecanismo De Acción

dBRD9 (dihydrochloride) exerts its effects through the targeted degradation of BRD9. The mechanism involves the following steps:

Binding: The BRD9 inhibitor component of dBRD9 binds to the bromodomain of BRD9.

Recruitment: The cereblon E3 ligase ligand component recruits the cereblon E3 ligase to the BRD9-dBRD9 complex.

Ubiquitination: The E3 ligase ubiquitinates BRD9, tagging it for degradation.

Degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome, leading to a reduction in BRD9 levels.

Comparación Con Compuestos Similares

dBRD9 (dihydrochloride) is unique in its ability to selectively degrade BRD9 without affecting other bromodomain-containing proteins such as BRD4 and BRD7. Similar compounds include:

Actividad Biológica

dBRD9 (dihydrochloride) is a selective PROTAC (Proteolysis Targeting Chimera) compound designed to degrade the bromodomain-containing protein BRD9. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate protein levels and influence cellular pathways involved in cancer progression.

dBRD9 is composed of the BRD9 inhibitor BI 7273 linked to the cereblon E3 ligase ligand pomalidomide. The compound exhibits a potent degradation capability with an IC50 value of 56.6 nM in MOLM-13 cells, indicating its effectiveness at low concentrations . The mechanism of action involves recruiting the E3 ligase cereblon, which facilitates the ubiquitination and subsequent proteasomal degradation of BRD9, leading to reduced levels of this protein in treated cells .

Biological Activity and Selectivity

Selectivity Profile:

- dBRD9 demonstrates high selectivity for BRD9 over other bromodomain proteins, such as BRD4 and BRD7. In studies, no degradation of BRD4 or BRD7 was observed at concentrations up to 5 μM, highlighting its specificity .

Antiproliferative Effects:

- The compound exhibits significant antiproliferative effects across various human acute myeloid leukemia (AML) cell lines, including MOLM-13, EOL-1, and MV4;11. In these models, dBRD9 treatment resulted in substantial reductions in cell viability, correlating with its ability to degrade BRD9 effectively .

Case Studies

-

Multiple Myeloma:

A study investigating the role of BRD9 in multiple myeloma revealed that high levels of BRD9 are associated with poor prognosis. Treatment with dBRD9 led to decreased expression of ribosome biogenesis genes and inhibited cell growth both in vitro and in vivo. This underscores the potential of dBRD9 as a therapeutic agent targeting BRD9 in multiple myeloma . -

Synovial Sarcoma:

In synovial sarcoma models, targeting BRD9 with dBRD9 resulted in reduced cell viability and impaired oncogenic gene expression driven by the SS18-SSX fusion protein. These findings suggest that dBRD9 may be a promising candidate for treating synovial sarcoma by disrupting essential cellular pathways .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Structure | Conjugate of BI 7273 and Pomalidomide |

| IC50 (MOLM-13) | 56.6 nM |

| Target Proteins | Selective for BRD9 |

| Off-target Effects | None observed on BRD4/7 at 5 μM |

| Cell Lines Tested | MOLM-13, EOL-1, MV4;11 |

Propiedades

IUPAC Name |

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H45N7O10.2ClH/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50;;/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEVDQHYSARWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47Cl2N7O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.